
(+)-Ifosfamide
描述
®-N,3-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide is a chemical compound known for its significant applications in the medical field, particularly as an anti-neoplastic agent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,3-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride, followed by the addition of ethylene glycol. The reaction conditions typically require a controlled temperature environment to ensure the proper formation of the oxazaphosphorin ring .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization and filtration techniques to obtain the desired quality .
化学反应分析
Types of Reactions
®-N,3-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The chloroethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives that retain the core structure of the oxazaphosphorin ring. These products are often studied for their potential therapeutic applications .
科学研究应用
Osteosarcoma
Ifosfamide-based chemotherapy has been extensively studied for treating osteosarcoma. A meta-analysis of seven randomized controlled trials indicated that ifosfamide significantly improves event-free survival (EFS) and overall survival (OS) in patients with this condition. The hazard ratios were 0.72 for EFS and 0.83 for OS, indicating a statistically significant benefit .
Lymphomas
Ifosfamide is utilized as a salvage therapy in non-Hodgkin lymphoma and Hodgkin lymphoma, particularly in relapsed or refractory cases. Its combination with other agents like rituximab enhances treatment efficacy .
Soft Tissue Sarcomas
In soft tissue sarcomas, ifosfamide is commonly administered in combination regimens, yielding objective response rates of approximately 40% when used as induction therapy .
Germ Cell Tumors
The drug is FDA-approved for treating germ cell tumors of the testis, often combined with mesna to mitigate toxicity. The regimen typically involves administering ifosfamide at a dose of 1.2 g/m²/day for five days .
Bladder Cancer
In advanced bladder carcinoma, ifosfamide is employed as part of the treatment strategy, especially when other therapies have failed .
Pharmacokinetics and Mechanism of Action
Ifosfamide is administered intravenously and metabolized primarily in the liver to its active form, phosphoramide mustard, which cross-links DNA and inhibits cancer cell proliferation. The pharmacokinetics indicate that plasma concentrations can exceed those in peritoneal fluid during infusion, enhancing local tumor targeting when used in hyperthermic intraperitoneal chemotherapy .
Toxicities Associated with (+)-Ifosfamide
Despite its therapeutic benefits, this compound is associated with significant toxicities:
- Neurotoxicity : Delayed encephalopathy has been documented in several case studies. For instance, a case involving a 19-year-old female showed neurotoxicity 16 days post-infusion, which resolved after methylene blue administration .
- Nephrotoxicity : This is particularly concerning when combined with cisplatin, leading to Fanconi syndrome in some patients . Acute kidney injury has also been reported in patients receiving ifosfamide for leiomyosarcoma .
- Myelosuppression : Myelosuppression is a common dose-limiting toxicity associated with ifosfamide treatment, necessitating careful monitoring of blood counts .
Case Studies
Several case studies illustrate the clinical implications of this compound:
- Delayed Neurotoxicity : A case report described a young male patient who developed encephalopathy following ifosfamide infusion for chondrosarcoma. His symptoms resolved after the administration of methylene blue and thiamine over four days .
- Acute Kidney Injury : A 44-year-old woman treated for leiomyosarcoma experienced acute kidney injury following ifosfamide administration. This case highlights the importance of monitoring renal function during therapy .
- Combination Therapy Efficacy : In a study evaluating perioperative intravenous ifosfamide combined with hyperthermia for peritoneal carcinomatosis, effective concentrations were achieved in tumor nodules, suggesting enhanced local efficacy .
作用机制
The mechanism of action of ®-N,3-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide involves its conversion to active metabolites in the liver. These metabolites form cross-links with DNA, leading to the inhibition of DNA replication and cell division. The primary molecular targets are rapidly dividing cells, making it effective against cancer cells . The compound also induces apoptotic cell death through the Fas/Fas ligand pathway .
相似化合物的比较
Similar Compounds
Ifosfamide: Another oxazaphosphorine compound used in chemotherapy with a similar mechanism of action but different pharmacokinetics.
Trofosfamide: A derivative with modifications to improve its therapeutic index.
Chlorambucil: An alkylating agent with a different chemical structure but similar therapeutic applications.
Uniqueness
®-N,3-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide is unique due to its dual role as an anti-neoplastic and immunosuppressant agent. Its ability to be activated in the liver to form active metabolites distinguishes it from other similar compounds, providing a broader range of therapeutic applications .
属性
CAS 编号 |
66849-34-1 |
---|---|
分子式 |
C7H15Cl2N2O2P |
分子量 |
261.08 g/mol |
IUPAC 名称 |
(2R)-N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/t14-/m1/s1 |
InChI 键 |
HOMGKSMUEGBAAB-CQSZACIVSA-N |
SMILES |
C1CN(P(=O)(OC1)NCCCl)CCCl |
手性 SMILES |
C1CN([P@](=O)(OC1)NCCCl)CCCl |
规范 SMILES |
C1CN(P(=O)(OC1)NCCCl)CCCl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(+)-Ifosfamide; L-Ifosfamide; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。